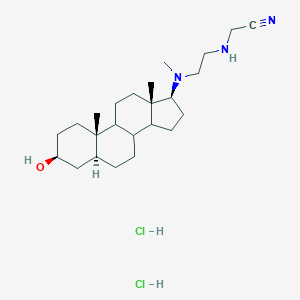![molecular formula C16H13ClF2N2O2S B238012 N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as arthritis. This compound was first synthesized in 1971 and has since been extensively studied for its potential therapeutic benefits.
Wirkmechanismus
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the process of inflammation and pain. By inhibiting the activity of COX enzymes, N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea has been shown to inhibit the activity of platelet aggregation, reduce the production of reactive oxygen species, and improve endothelial function. These effects may contribute to the potential therapeutic benefits of N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea in various conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea in lab experiments is its well-established mechanism of action and pharmacokinetics. N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea has been extensively studied and its effects are well understood. However, one limitation of using N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea in lab experiments is its potential for off-target effects. N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea may interact with other enzymes and receptors in addition to COX enzymes, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea. One area of interest is the potential therapeutic benefits of N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea in Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is the potential use of N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea in cancer treatment. Further studies are needed to determine the efficacy of N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea in different types of cancer, as well as the optimal dose and duration of treatment. Finally, further studies are needed to determine the potential off-target effects of N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea and to develop more selective COX inhibitors with fewer side effects.
Synthesemethoden
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea can be synthesized using a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 2-(difluoromethoxy)aniline to form the intermediate 4-chlorobenzoyl-2-(difluoromethoxy)aniline. This intermediate is then converted to N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea using thiourea and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea has been extensively studied for its potential therapeutic benefits in various conditions such as arthritis, Alzheimer's disease, and cancer. In arthritis, N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea has been shown to reduce pain and inflammation by inhibiting the activity of cyclooxygenase (COX) enzymes. In Alzheimer's disease, N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea has been shown to reduce the accumulation of amyloid-beta peptides, which are thought to contribute to the development of the disease. In cancer, N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea has been shown to inhibit the growth of tumor cells by inducing apoptosis (programmed cell death).
Eigenschaften
Produktname |
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea |
|---|---|
Molekularformel |
C16H13ClF2N2O2S |
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C16H13ClF2N2O2S/c17-11-7-5-10(6-8-11)9-14(22)21-16(24)20-12-3-1-2-4-13(12)23-15(18)19/h1-8,15H,9H2,(H2,20,21,22,24) |
InChI-Schlüssel |
GBXRHMCAQGZZBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)OC(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)





![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)



![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)